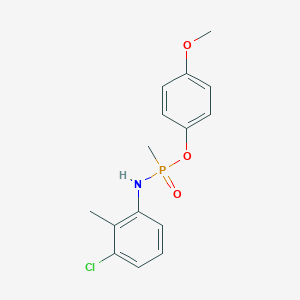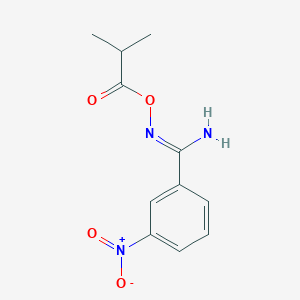![molecular formula C17H17ClN2O2S B5816702 N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5816702.png)
N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-ethoxybenzamide, also known as CMETB, is a chemical compound that has attracted significant scientific research interest due to its potential applications in various fields. CMETB is a thioamide derivative of 4-ethoxybenzamide, and its molecular formula is C16H16ClN2O2S.
作用機序
The mechanism of action of N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-ethoxybenzamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which disrupts the formation of microtubules and ultimately leads to cell death. N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-ethoxybenzamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-ethoxybenzamide has been found to exhibit a range of biochemical and physiological effects, including the inhibition of tumor cell growth and proliferation, induction of apoptosis, and disruption of microtubule formation. N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-ethoxybenzamide has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic benefits.
実験室実験の利点と制限
One of the primary advantages of N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-ethoxybenzamide for lab experiments is its potent antitumor activity, which makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-ethoxybenzamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-ethoxybenzamide, including the development of new drug formulations that improve its solubility and bioavailability, the identification of new targets for its antitumor activity, and the exploration of its potential applications in other areas, such as neurodegenerative diseases and autoimmune disorders.
In conclusion, N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-ethoxybenzamide is a chemical compound that has attracted significant scientific research interest due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its potent antitumor activity and range of biochemical and physiological effects make it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, its relatively low solubility in water is a limitation that needs to be addressed in future research.
合成法
The synthesis of N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-ethoxybenzamide involves the reaction between 3-chloro-2-methylaniline and carbon disulfide in the presence of sodium hydroxide to form the intermediate 3-chloro-2-methylphenyl isothiocyanate. This intermediate is then reacted with 4-ethoxyaniline to yield N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-ethoxybenzamide.
科学的研究の応用
N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-ethoxybenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. One of the primary areas of research has been in the development of new drugs for the treatment of cancer, as N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-ethoxybenzamide has been found to exhibit potent antitumor activity against a range of cancer cell lines.
特性
IUPAC Name |
N-[(3-chloro-2-methylphenyl)carbamothioyl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c1-3-22-13-9-7-12(8-10-13)16(21)20-17(23)19-15-6-4-5-14(18)11(15)2/h4-10H,3H2,1-2H3,(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOMLSCPANFPRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-fluorophenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5816625.png)
![N-{4-[(butyrylamino)sulfonyl]phenyl}benzamide](/img/structure/B5816631.png)

![4-(diethylamino)benzaldehyde {5-[(2-pyridinylmethyl)thio]-4H-1,2,4-triazol-3-yl}hydrazone](/img/structure/B5816654.png)
![4-bromobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5816661.png)



![N-{[1-(cyclopropylcarbonyl)-4-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B5816682.png)
![N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5816685.png)
![N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5816710.png)


